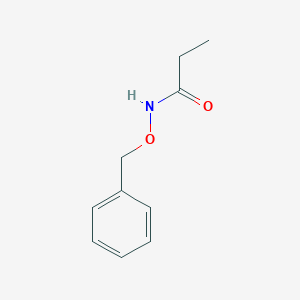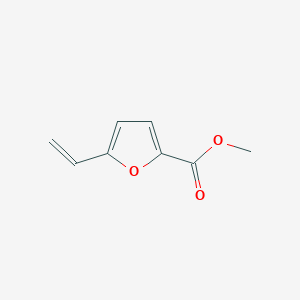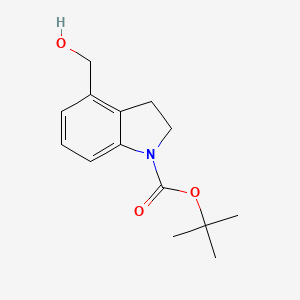
N-benzyloxypropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyloxypropionamide is an organic compound belonging to the class of amides It consists of a propanamide backbone with a benzyloxy group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyloxypropionamide can be synthesized through several methods. One common approach involves the reaction of benzylic alcohols with acetamides. For instance, a radical condensation reaction between benzylic alcohols and acetamides can be performed using potassium tert-butoxide as an additive, yielding 3-arylpropanamides .
Industrial Production Methods
Industrial production of this compound may involve the amidation of propionic acid derivatives with benzylamine. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyloxypropionamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the amide group produces amines .
Applications De Recherche Scientifique
N-benzyloxypropionamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyloxypropionamide involves its interaction with specific molecular targets. For instance, it may bind to neuronal sodium channels and calcium channels, modulating their activity and exerting anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-benzyloxypropionamide include:
Propanamide: A simpler amide with a propanamide backbone.
Benzamide: An amide with a benzene ring attached to the nitrogen atom.
N-(pyridin-2-yl)amides: Amides with a pyridine ring attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-phenylmethoxypropanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(12)11-13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Clé InChI |
AJFCFEDBJWOPAO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2,6-dimethylphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B8653440.png)
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)






